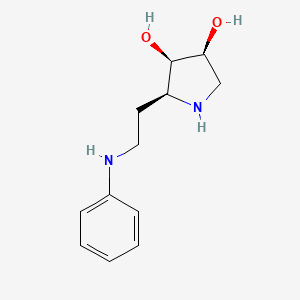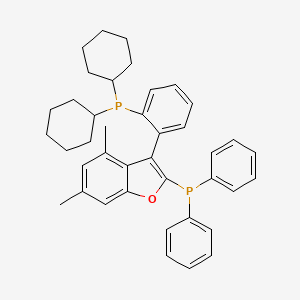
(+)-Dicyclohexyl(2-(2-(diphenylphosphino)-4,6-dimethylbenzofuran-3-yl)phenyl)phosphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-Dicyclohexyl(2-(2-(diphenylphosphino)-4,6-dimethylbenzofuran-3-yl)phenyl)phosphine is a complex organophosphorus compound. Such compounds are often used in various fields of chemistry due to their unique properties, including their ability to act as ligands in coordination chemistry and catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Dicyclohexyl(2-(2-(diphenylphosphino)-4,6-dimethylbenzofuran-3-yl)phenyl)phosphine typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran core, followed by the introduction of the diphenylphosphino group and the dicyclohexylphosphine moiety. Common reagents used in these steps include organolithium reagents, Grignard reagents, and various phosphine sources. Reaction conditions often involve inert atmospheres, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to increase yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
化学反応の分析
Types of Reactions
(+)-Dicyclohexyl(2-(2-(diphenylphosphino)-4,6-dimethylbenzofuran-3-yl)phenyl)phosphine can undergo various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in substitution reactions where the phosphine ligands are replaced by other ligands in coordination complexes.
Coordination: It can form coordination complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Common reagents include oxidizing agents for oxidation reactions, and metal salts for coordination reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products of these reactions include phosphine oxides, substituted phosphine derivatives, and metal-phosphine complexes.
科学的研究の応用
(+)-Dicyclohexyl(2-(2-(diphenylphosphino)-4,6-dimethylbenzofuran-3-yl)phenyl)phosphine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of metal-based drugs.
Industry: Used in the development of new catalytic processes for the synthesis of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (+)-Dicyclohexyl(2-(2-(diphenylphosphino)-4,6-dimethylbenzofuran-3-yl)phenyl)phosphine involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
類似化合物との比較
Similar compounds include other organophosphorus ligands such as triphenylphosphine, tri-tert-butylphosphine, and bis(diphenylphosphino)ferrocene. Compared to these compounds, (+)-Dicyclohexyl(2-(2-(diphenylphosphino)-4,6-dimethylbenzofuran-3-yl)phenyl)phosphine offers unique steric and electronic properties due to its specific structure, which can lead to different reactivity and selectivity in catalytic processes.
List of Similar Compounds
- Triphenylphosphine
- Tri-tert-butylphosphine
- Bis(diphenylphosphino)ferrocene
- Dicyclohexylphosphine
特性
分子式 |
C40H44OP2 |
|---|---|
分子量 |
602.7 g/mol |
IUPAC名 |
dicyclohexyl-[2-(2-diphenylphosphanyl-4,6-dimethyl-1-benzofuran-3-yl)phenyl]phosphane |
InChI |
InChI=1S/C40H44OP2/c1-29-27-30(2)38-36(28-29)41-40(43(33-21-11-5-12-22-33)34-23-13-6-14-24-34)39(38)35-25-15-16-26-37(35)42(31-17-7-3-8-18-31)32-19-9-4-10-20-32/h5-6,11-16,21-28,31-32H,3-4,7-10,17-20H2,1-2H3 |
InChIキー |
LIGWFLOPQPBECX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C(=C1)OC(=C2C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5)P(C6=CC=CC=C6)C7=CC=CC=C7)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[P(R),P'(R)]-(1S)-(6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(cyclohexyl(phenyl)phosphine)](/img/structure/B12870127.png)

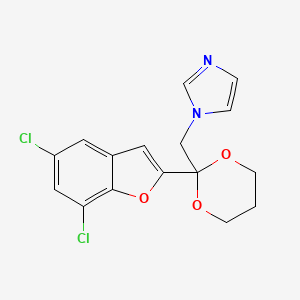

![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12870140.png)
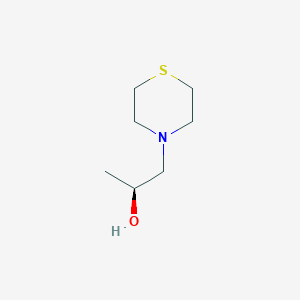
![1H-pyrrolo[3,2-b]pyridin-2-amine](/img/structure/B12870153.png)
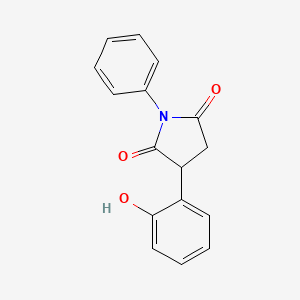
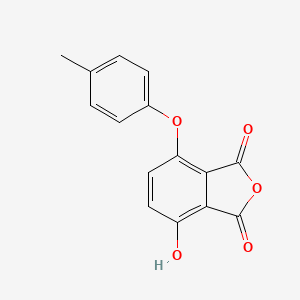
![2-(Aminomethyl)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12870159.png)
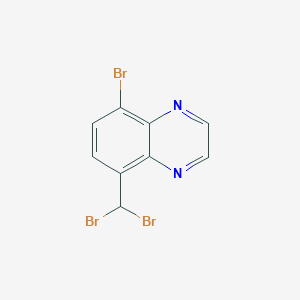
![2H-Pyrrolo[1,2-a]imidazol-5(3H)-one](/img/structure/B12870166.png)
![N-[4-(4-cyano-2,5-dihydro-5-oxo-3-furanyl)phenyl]-1-Butanesulfonamide](/img/structure/B12870172.png)
